molecular formula C15H19NO2P+ B14357116 {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium CAS No. 91270-80-3

{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium

Cat. No.: B14357116
CAS No.: 91270-80-3
M. Wt: 276.29 g/mol
InChI Key: OQIRCSZFADBXEC-UHFFFAOYSA-N
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Description

{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is a compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and a phosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium typically involves the reaction of 5-(dimethylamino)naphthalene-1-methanol with ethoxyphosphonium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphonium group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological processes and as a fluorescent probe.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to act as a fluorescent probe also allows it to be used in imaging and diagnostic applications, where it binds to specific biomolecules and emits fluorescence upon excitation.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonamide: Known for its use as a fluorescent probe and in organic synthesis.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Utilized in the synthesis of stable triazole bonds.

Uniqueness

{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is unique due to its combination of a naphthalene ring with a dimethylamino group and a phosphonium group. This structure imparts distinct chemical properties, such as enhanced fluorescence and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

91270-80-3

Molecular Formula

C15H19NO2P+

Molecular Weight

276.29 g/mol

IUPAC Name

[5-(dimethylamino)naphthalen-1-yl]methyl-ethoxy-oxophosphanium

InChI

InChI=1S/C15H19NO2P/c1-4-18-19(17)11-12-7-5-9-14-13(12)8-6-10-15(14)16(2)3/h5-10H,4,11H2,1-3H3/q+1

InChI Key

OQIRCSZFADBXEC-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)CC1=C2C=CC=C(C2=CC=C1)N(C)C

Origin of Product

United States

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